![molecular formula C21H18BrN5OS B2743044 N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-30-4](/img/structure/B2743044.png)

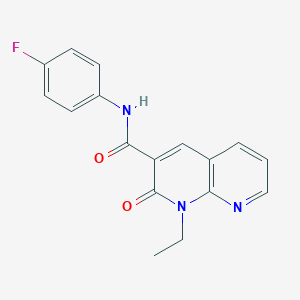

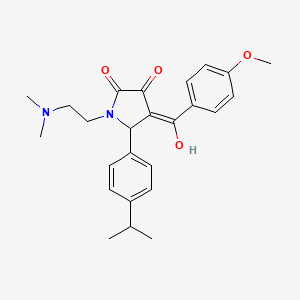

N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a compound that is available for research use. It contains a [1,2,4]triazolo[4,3-b]pyridazine nucleus , which is known to exhibit various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazine nucleus . This structure allows it to bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been studied for their reactivity .Applications De Recherche Scientifique

Synthesis and Biological Applications

Antimicrobial Activity

Derivatives of [1,2,4]triazolo and pyridazin compounds have been synthesized and evaluated for antimicrobial efficacy. For instance, new thienopyrimidine derivatives exhibit pronounced antimicrobial activity, indicating their potential use in combating microbial infections (Bhuiyan et al., 2006).

Antiproliferative Activity

Certain [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have shown to inhibit the proliferation of endothelial and tumor cells, suggesting their application in cancer therapy (Ilić et al., 2011).

Insecticidal Applications

Heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against Spodoptera littoralis, showcasing the potential of these compounds in agricultural pest management (Fadda et al., 2017).

Anticonvulsant Activity

The synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and their testing for anticonvulsant activity against maximal electroshock-induced seizures in rats highlight their potential as anticonvulsant agents. Some of these compounds exhibited potent activity, indicating their potential in epilepsy treatment (Kelley et al., 1995).

Environmental and Health Implications

Eco-Friendly Synthesis Approaches

Methods for the synthesis of triazolo and pyridazin derivatives in water medium using environmentally benign catalysts have been developed, contributing to greener chemistry practices (Liu et al., 2012).

Propriétés

IUPAC Name |

N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5OS/c22-17-8-6-15(7-9-17)14-29-20-11-10-18-24-25-19(27(18)26-20)12-13-23-21(28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJVHAXAOPLGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)

![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)

![2-chloro-N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2742980.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)